molecular formula C10H12N2 B3332235 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile CAS No. 878744-13-9

2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile

Cat. No. B3332235
CAS RN: 878744-13-9
M. Wt: 160.22 g/mol
InChI Key: APMBVCGUCYVIDL-UHFFFAOYSA-N
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Description

“2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile” is a chemical compound with the molecular formula C10H12N2 . It has a molecular weight of 160.22 . The compound is also known as "2-Pyridineacetonitrile, α,α,6-trimethyl-" .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile” is 1S/C10H12N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

“2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Studies have demonstrated various methodologies for synthesizing derivatives of 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile and their applications in creating complex chemical structures. One approach involves the synthesis of heavily substituted 2-aminopyridines by displacement of a methylsulfinyl group, showcasing the versatility of these compounds in organic synthesis (Teague, 2008). Another study highlights the preparation of indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, further evaluating their antimicrobial activities, indicating the pharmaceutical significance of these compounds (Behbehani et al., 2011).

Pharmaceutical Applications

Research on 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile derivatives extends into the pharmaceutical domain, with studies exploring their potential as therapeutic agents. A notable investigation involves the synthesis, crystallization, and polymorphic study of a derivative demonstrating significant anti-inflammatory activity. This research underscores the therapeutic potential of these compounds (Rai et al., 2016).

Anticancer Activity

The anticancer potential of derivatives has been evaluated, with some compounds showing potent activity against various human cancer cell lines. This highlights the importance of these chemicals in developing new therapeutic strategies for cancer treatment (Hadiyal et al., 2020).

Coordination Chemistry and Material Science

These compounds are also valuable in coordination chemistry and material science. For instance, first-row transition metal complexes of a novel pentadentate ligand containing a hexahydropyrimidine core have been synthesized, offering insights into the structural and electronic properties of these complexes (Schmidt et al., 2011). Additionally, studies have demonstrated the synthesis and characterisation of co-crystals, revealing the potential of these compounds in developing new materials with unique properties (Percino et al., 2007).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-2-(6-methylpyridin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8-5-4-6-9(12-8)10(2,3)7-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMBVCGUCYVIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704609
Record name 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile

CAS RN

878744-13-9
Record name 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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